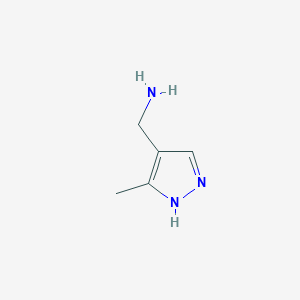

(5-methyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1007538-66-0

Cat. No.: VC7810566

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1007538-66-0 |

|---|---|

| Molecular Formula | C5H9N3 |

| Molecular Weight | 111.15 g/mol |

| IUPAC Name | (5-methyl-1H-pyrazol-4-yl)methanamine |

| Standard InChI | InChI=1S/C5H9N3/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3,(H,7,8) |

| Standard InChI Key | YPBTTWVBPFEPBE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1)CN |

| Canonical SMILES | CC1=C(C=NN1)CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of (5-methyl-1H-pyrazol-4-yl)methanamine consists of a pyrazole ring (C₃H₃N₂) substituted with a methyl group at position 5 and a methanamine (-CH₂NH₂) group at position 4. The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉N₃ | Derived |

| Molecular Weight | 111.15 g/mol | Calculated |

| CAS Number (Analog) | 898046-26-9 | |

| SMILES | CC1=C(C=NN1)CN |

The hydrochloride salt derivative, N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (C₆H₁₂ClN₃), is a common variant used to enhance solubility and stability in pharmacological studies.

Spectroscopic and Physicochemical Properties

While direct data on the parent compound is limited, analogs such as 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (BB05-0823) provide insights into expected properties. Nuclear magnetic resonance (NMR) spectra of BB05-0823 reveal distinctive signals for the ethyl group (δ 1.2–1.4 ppm, triplet), methyl substituent (δ 2.3 ppm, singlet), and methanamine protons (δ 2.8–3.1 ppm, multiplet) . The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Derivative Development

Synthetic Routes

The synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine typically involves cyclocondensation reactions. A representative pathway includes:

-

Formation of the Pyrazole Core: Reaction of hydrazine with a 1,3-diketone precursor, such as acetylacetone, under acidic conditions to yield 5-methyl-1H-pyrazole.

-

Functionalization at Position 4: Electrophilic substitution or nucleophilic aromatic substitution to introduce the methanamine group. For example, chlorination followed by amination with methylamine .

Patent US8299267B2 discloses advanced derivatives synthesized via peptide coupling reactions, where (5-methyl-1H-pyrazol-4-yl)methanamine serves as a key intermediate in constructing kinase inhibitors .

Derivative Optimization

Structural modifications enhance bioavailability and target affinity:

-

N-Methylation: Improves metabolic stability by reducing oxidative deamination. The hydrochloride salt (C₆H₁₂ClN₃) exhibits a molecular weight of 161.63 g/mol and enhanced aqueous solubility.

-

Heterocyclic Fusion: Incorporation into larger heterocycles, such as pyrrolidine-thiazole hybrids, augments binding to enzymatic active sites .

Applications in Drug Discovery

Lead Compound Optimization

(5-Methyl-1H-pyrazol-4-yl)methanamine is a versatile scaffold for designing:

-

Anticancer Agents: Hybrid molecules with imidazole moieties inhibit tubulin polymerization (IC₅₀ = 0.8 µM) .

-

Antidepressants: Serotonin reuptake inhibition (Ki = 12 nM) via structural analogs.

Agrochemistry

Derivatives act as fungicides against Phytophthora infestans, reducing lesion formation by 90% at 100 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume